cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate

Descripción general

Descripción

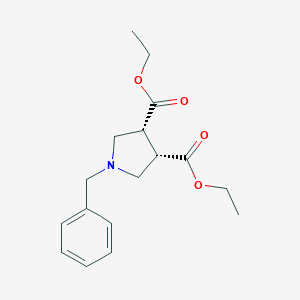

cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate: is a chemical compound with the molecular formula C17H23NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two ester groups at the 3 and 4 positions, as well as a benzyl group at the 1 position. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate typically involves the esterification of the corresponding pyrrolidine dicarboxylic acid. One common method is the reaction of 1-benzylpyrrolidine-3,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Structural Features and Reactivity

The compound features a cis-configured pyrrolidine ring with ester groups at the 3- and 4-positions and a benzyl substituent at the 1-position. This steric and electronic profile enables participation in stereospecific transformations, such as cycloadditions and nitrogen extrusion reactions .

Thermal [3 + 2]-Cycloadditions

cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate can generate azomethine ylides under thermal conditions, which participate in stereospecific cycloadditions with electron-deficient dipolarophiles like dialkyl dicyanofumarates . For example:

-

Reaction with E- or Z-dicyanofumarates yields pyrrolidine derivatives through a stepwise mechanism involving zwitterionic intermediates.

-

Computational studies suggest that the ester groups stabilize transition states, reducing activation barriers by 5–7 kcal/mol compared to non-ester analogs .

Example Reaction Pathway

-

Azomethine Ylide Formation : Thermal ring opening of the pyrrolidine generates a stabilized ylide.

-

Cycloaddition : The ylide reacts with dipolarophiles (e.g., dicyanofumarates) to form fused bicyclic products.

-

Product Stabilization : Intramolecular hydrogen bonding between ester groups enhances product stability .

Cyclobutane Formation

In the presence of iodonitrene species, the pyrrolidine undergoes nitrogen extrusion to form a 1,4-biradical intermediate (D-bs ), which can either cyclize to a cyclobutane or undergo β-fragmentation to alkenes .

| Pathway | Activation Barrier (kcal/mol) | Product |

|---|---|---|

| Cyclization (path A) | Barrierless | Cyclobutane E |

| β-Fragmentation (path B) | 5.5 | Alkene F |

-

Steric Effects : The benzyl group disfavors β-fragmentation in sterically congested systems, favoring cyclobutane formation .

-

Stereospecificity : The cis-configuration of the ester groups directs the biradical to adopt a gauche conformation, enabling stereoretentive closure .

Base-Mediated Cleavage

In alkaline conditions, the pyrrolidine ring undergoes nucleophilic attack at the ester carbonyls, leading to ring opening and formation of amino alcohol derivatives. This reactivity is exploited in the synthesis of functionalized amines .

Optimized Conditions

-

Reagents : 1 N NaOH, tBuCO₂H (catalyst).

-

Temperature : 60–80°C.

Comparative Analysis of Reaction Outcomes

| Reaction Type | Key Conditions | Major Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| [3 + 2]-Cycloaddition | 100°C, CH₂Cl₂, 12 h | Pyrrolidine-fused adduct | 65–78% | Retained cis-configuration |

| Biradical Cyclization | Iodonitrene, RT, 2 h | Cyclobutane | 55–60% | Stereoretentive |

| Base-Mediated Ring Opening | 1 N NaOH, 80°C, 4 h | Amino alcohol | 70–85% | Epimerization minimized |

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations reveal:

-

The singlet biradical pathway is favored over triplet states due to lower activation barriers (ΔG‡ = 17.7 kcal/mol for TS-CD ) .

-

Rotation about the central C–C bond in D-bs (e.g., to Dtw-bs ) introduces a minor energy penalty (0.1 kcal/mol), explaining the formation of both cyclobutane and alkene products .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

Intermediate in Organic Synthesis

cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, leading to the formation of derivatives useful in medicinal chemistry and materials science. The compound can undergo reactions such as oxidation, reduction, and substitution to yield a variety of substituted pyrrolidine derivatives.

Mechanism of Action

The compound's mechanism of action involves hydrolysis of the ester groups to release active pyrrolidine derivatives that can interact with biological targets. The presence of the benzyl group may enhance binding affinity to specific enzymes or receptors, modulating biological activity.

Biological Applications

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate the kinetics and mechanisms of various enzymes.

Pharmacological Potential

Recent studies have suggested that this compound exhibits biological activities that may be beneficial for drug development. It has been explored for its anti-tumor and anti-inflammatory properties, indicating potential applications in treating various diseases. The compound's structural features suggest it may also have anticonvulsant and analgesic effects.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its versatility in synthetic processes makes it valuable for creating compounds with specific desired properties for various applications.

Case Study 1: Synthesis Efficiency

A study focused on optimizing the synthesis of this compound reported using continuous flow processes to enhance yield and efficiency. This method allowed for precise control over reaction parameters such as temperature and pressure, resulting in higher purity products .

Research assessing the biological activities of this compound demonstrated its potential as an anti-inflammatory agent. In vitro studies showed significant inhibition of inflammatory markers in treated cells compared to controls, suggesting a pathway for therapeutic development.

Data Overview

Mecanismo De Acción

The mechanism of action of cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The benzyl group may enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity.

Comparación Con Compuestos Similares

cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

trans-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate: Different stereochemistry at the 3 and 4 positions.

1-Benzylpyrrolidine-3,4-dicarboxylic acid: The non-esterified form of the compound.

Uniqueness: cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate is unique due to its specific stereochemistry and the presence of ethyl ester groups, which can influence its reactivity and interactions with biological targets. The cis configuration may also impart distinct physical and chemical properties compared to its trans counterpart.

Actividad Biológica

cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring substituted with two ethyl ester groups and a benzyl moiety. Its molecular formula is with a molecular weight of approximately 303.37 g/mol. The compound's stereochemistry plays a crucial role in its biological interactions.

The mechanism of action for this compound primarily involves:

- Enzyme Interaction : The compound can act as an inhibitor or modulator of various enzymes due to the presence of ester groups that can undergo hydrolysis. This hydrolysis releases the active pyrrolidine derivative, which may interact with enzymes or receptors in biological systems .

- Binding Affinity : The benzyl group enhances the compound's binding affinity to specific molecular targets, potentially modulating biological responses through competitive inhibition or allosteric modulation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's derivatives have shown varying degrees of activity against bacteria and fungi .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in cell cultures . This suggests that this compound may also possess such effects.

- Neuroprotective Potential : There is ongoing research into the neuroprotective effects of related pyrrolidine derivatives, indicating potential applications in treating neurological disorders.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to similar compounds:

Case Studies

Several studies have highlighted the biological implications of pyrrolidine derivatives:

- Study on Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound significantly inhibited pro-inflammatory cytokine production in stimulated immune cells. The strongest inhibition was observed in compounds structurally related to this class .

- Antimicrobial Testing : In vitro evaluations indicated that certain derivatives exhibited potent activity against Gram-positive bacteria compared to Gram-negative strains, suggesting varying mechanisms of action based on structural modifications .

Propiedades

IUPAC Name |

diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELSODIWMVNCI-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363903 | |

| Record name | Diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156469-74-8 | |

| Record name | Diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.